molecular formula C12H17NO4 B12438423 3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid

3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid

Cat. No.: B12438423
M. Wt: 239.27 g/mol
InChI Key: ZSSZTKLDNSWOOC-UHFFFAOYSA-N
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Description

3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. This compound features an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propionic acid side chain. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid typically involves multi-step organic synthesis techniques. One possible route could involve the following steps:

    Starting Material: Begin with 2,4-methoxy-3-methyl-benzaldehyde.

    Aldol Condensation: React the benzaldehyde with a suitable amino acid precursor under basic conditions to form an intermediate.

    Reduction: Reduce the intermediate to introduce the amino group.

    Final Steps: Introduce the propionic acid side chain through appropriate reactions such as esterification followed by hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized under strong oxidizing conditions.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-phenyl-propionic acid: Lacks the methoxy and methyl groups.

    3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid: Contains an additional methoxy group.

    3-Amino-3-(3-methyl-phenyl)-propionic acid: Lacks the methoxy group.

Uniqueness

3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid is unique due to the specific arrangement of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3-amino-3-(2,4-dimethoxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO4/c1-7-10(16-2)5-4-8(12(7)17-3)9(13)6-11(14)15/h4-5,9H,6,13H2,1-3H3,(H,14,15)

InChI Key

ZSSZTKLDNSWOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C(CC(=O)O)N)OC

Origin of Product

United States

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